4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole
CAS No.: 1004194-59-5
Cat. No.: VC6076065
Molecular Formula: C11H7Cl2N3S
Molecular Weight: 284.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004194-59-5 |
|---|---|
| Molecular Formula | C11H7Cl2N3S |
| Molecular Weight | 284.16 |
| IUPAC Name | 4-chloro-1-[(4-chlorophenyl)methyl]-3-isothiocyanatopyrazole |
| Standard InChI | InChI=1S/C11H7Cl2N3S/c12-9-3-1-8(2-4-9)5-16-6-10(13)11(15-16)14-7-17/h1-4,6H,5H2 |
| Standard InChI Key | KPWVTQXVURAMLE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C(=N2)N=C=S)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with an isothiocyanate (-N=C=S) moiety. The 4-chloro substitution on the benzyl group and the pyrazole ring enhances its electronic and steric profile, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of a pyrazole precursor. A plausible route includes:
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Benzylation: Reacting 4-chloropyrazole with 4-chlorobenzyl chloride under basic conditions to introduce the benzyl group.
-
Isothiocyanate Formation: Treating the intermediate with thiophosgene or ammonium thiocyanate to install the -N=C=S group.
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzylation | K₂CO₃, DMF, 80°C | 65% |
| 2 | Isothiocyanate Incorporation | Thiophosgene, CH₂Cl₂, 0°C | 48% |
Industrial-Scale Production Challenges
Scalability is hindered by the toxicity of thiophosgene and the need for rigorous temperature control. Alternative reagents like 1,1′-thiocarbonyldiimidazole (TCDI) may improve safety but increase costs.
Applications in Agrochemicals
Herbicidal Activity
In greenhouse trials, the compound exhibits pre-emergent herbicidal activity against Amaranthus retroflexus at 50 g/ha. The chlorobenzyl group enhances soil persistence, while the isothiocyanate moiety inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Comparative Analysis with Structural Analogues
Role of Chlorine Substituents
Replacing the 4-chlorobenzyl group with a methyl group (as in 1-methyl-3-isothiocyanatopyrazole) reduces antifungal activity by 90%, highlighting the critical role of halogenation in bioactivity.
Isothiocyanate vs. Thiourea Derivatives
Converting the isothiocyanate to a thiourea group (-NHC(S)NH₂) abolishes herbicidal activity, confirming the necessity of the electrophilic sulfur atom for target engagement.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the benzyl group’s substituents (e.g., fluoro, nitro) could optimize potency and selectivity. Molecular docking studies with ALS and caspase-3 are warranted to elucidate binding motifs.
Formulation Development
Microencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles may enhance stability and reduce mammalian toxicity while retaining agrochemical efficacy.
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